molecular formula C9H18ClN5S B13430796 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride

2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13430796
M. Wt: 263.79 g/mol
InChI Key: AJCUYXXCINTFTB-UHFFFAOYSA-N
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Description

2-{2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a thioethyl-linked 1-methyltetrazole moiety. The hydrochloride salt enhances its stability and solubility in aqueous media. This compound is of interest in medicinal chemistry due to the tetrazole group’s bioisosteric resemblance to carboxylic acids, which can improve metabolic stability and bioavailability. Structural analysis tools like SHELX and Mercury CSD are critical for elucidating its crystallographic properties and intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole moiety, which can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . The piperidine ring can be introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with a piperidine precursor under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other piperidine- and tetrazole-containing derivatives. A notable analogue from the Enamine Ltd. catalogue is (4-chlorophenyl)methylamine hydrochloride (Enamine ID: Not specified). Key differences include:

Feature Target Compound Similar Compound
Core Structure Piperidine ring Benzylamine scaffold with 4-chlorophenyl substitution
Linker Chain Ethyl group (-CH₂CH₂-) between tetrazole and piperidine Propyl group (-CH₂CH₂CH₂-) between tetrazole and amine
Substituents 1-Methyltetrazole, piperidine 1-Methyltetrazole, 4-chlorophenyl
Salt Form Hydrochloride Hydrochloride

The ethyl vs. propyl linker may influence conformational flexibility and binding affinity in biological systems.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The tetrazole group’ resistance to enzymatic hydrolysis may enhance metabolic stability compared to carboxylic acid bioisosteres.
  • Crystallographic Behavior : Tools like SHELXL and Mercury CSD enable precise analysis of crystal packing and hydrogen-bonding networks, which are critical for understanding stability and formulation .

Biological Activity

The compound 2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride is a derivative of piperidine that incorporates a tetrazole moiety. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N5SHClC_{9}H_{15}N_{5}S\cdot HCl, with a molecular weight of approximately 232.77 g/mol. The structure features a piperidine ring linked to a sulfanyl group and a tetrazole ring, which is pivotal for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole moiety has been shown to inhibit various enzymes that are critical in metabolic pathways. For instance, compounds with similar structures have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease .
  • Antimicrobial Activity : Similar derivatives have exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This activity is often linked to the ability of the tetrazole group to interact with bacterial enzymes.

Biological Activity Data

A summary of relevant biological activities associated with this compound is presented in the table below:

Activity Description Reference
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong AChE inhibition; IC50 values < 10 µM for related compounds
CytotoxicityExhibited cytotoxic effects on cancer cell lines (e.g., Jurkat cells)
Antidiabetic PotentialPotential hypoglycemic effects observed in related studies

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of piperidine derivatives, this compound was tested against multiple bacterial strains. The compound demonstrated significant inhibition against Salmonella typhi, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential use in treating infections caused by resistant bacterial strains.

Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that related tetrazole compounds effectively inhibited AChE. The compound exhibited an IC50 value of approximately 8 µM in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Study 3: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on Jurkat T-cells indicated that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptosis.

Q & A

Q. Basic: What experimental parameters are critical for optimizing the synthesis of this compound to ensure high purity?

Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature: Elevated temperatures (e.g., 60–80°C) may accelerate reaction kinetics but risk side reactions, such as decomposition of the tetrazole moiety.
  • Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency at the sulfanyl ethyl group .
  • Catalysts: Use of bases like triethylamine or K₂CO₃ to deprotonate intermediates and stabilize reactive species.
  • Purification: Column chromatography or recrystallization in ethanol/water mixtures improves purity. Continuous flow reactors (as referenced in large-scale synthesis of analogous compounds) can enhance reproducibility .

Table 1: Typical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C↑ Yield, risk of side products
SolventDMF or acetonitrile↑ Reaction efficiency
Reaction Time12–24 hoursBalance conversion/purity

Q. Basic: Which analytical techniques are most reliable for confirming the molecular structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the piperidine ring (δ 1.5–3.0 ppm for protons), tetrazole moiety (δ 8.5–9.5 ppm for aromatic protons), and sulfanyl ethyl linker (δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals and verifies connectivity.
  • X-ray Crystallography: Provides definitive proof of stereochemistry and bond lengths, particularly for the sulfanyl-tetrazole interaction .
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
  • HPLC-PDA: Quantifies purity (>95%) using a C18 column with a water/acetonitrile gradient (0.1% TFA) .

Q. Advanced: How can computational methods predict the compound’s reactivity or interaction with biological targets?

Answer:

  • Quantum Chemical Calculations (DFT):
    • Simulate reaction pathways for sulfanyl group substitution or tetrazole ring stability.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations:
    • Model ligand-receptor interactions (e.g., with enzymes containing piperidine-binding pockets).
    • Predict binding affinities using free-energy perturbation (FEP) methods.
  • Machine Learning (ML):
    • Train models on structural analogs to predict solubility, logP, or metabolic stability.
    • ICReDD’s integrated computational-experimental workflows (e.g., reaction path searches) can prioritize synthetic routes .

Q. Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Experimental Variables:
    • Purity discrepancies: Validate via orthogonal methods (e.g., HPLC + NMR) to rule out impurities affecting bioactivity .
    • Assay conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Mechanistic Studies:
    • Use siRNA knockdown or CRISPR-edited models to confirm target specificity.
    • Perform dose-response curves (IC₅₀/EC₅₀) to compare potency across studies.
  • Data Reproducibility:
    • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable).
    • Cross-validate findings with independent labs using blinded protocols .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage: Keep in airtight containers at room temperature, away from light and moisture. Label with GHS-compliant hazard symbols (if applicable) .
  • Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste.
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin contact: Rinse with water for 15 minutes; remove contaminated clothing .

Q. Advanced: How can researchers design experiments to probe the electronic effects of the sulfanyl-tetrazole moiety?

Answer:

  • Spectroscopic Probes:
    • UV-Vis Spectroscopy: Monitor charge-transfer transitions influenced by sulfur’s electron-donating capacity.
    • Electrochemical Analysis (Cyclic Voltammetry): Measure oxidation potentials of the sulfanyl group.
  • Computational Analysis:
    • Compare HOMO/LUMO energy levels of the tetrazole-sulfanyl group with analogs (e.g., oxygen or selenium substitutions).
  • Structure-Activity Relationship (SAR) Studies:
    • Synthesize derivatives with modified linkers (e.g., –SCH₂– vs. –SO₂–) and test biological activity to isolate electronic contributions .

Properties

Molecular Formula

C9H18ClN5S

Molecular Weight

263.79 g/mol

IUPAC Name

2-[2-(1-methyltetrazol-5-yl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C9H17N5S.ClH/c1-14-9(11-12-13-14)15-7-5-8-4-2-3-6-10-8;/h8,10H,2-7H2,1H3;1H

InChI Key

AJCUYXXCINTFTB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCC2CCCCN2.Cl

Origin of Product

United States

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